molecular formula C21H24N2O3S B2837782 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide CAS No. 2034390-92-4

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B2837782
CAS No.: 2034390-92-4
M. Wt: 384.49
InChI Key: GWAYOTDYSXCMHG-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiophene core, a privileged structure in pharmacology that is frequently investigated for its potential to interact with various biological targets . The molecular scaffold, which integrates a dimethylaminoethyl linker and a dimethoxybenzamide group, suggests potential for a range of biological activities. Researchers are exploring this compound and its analogs primarily in the field of oncology, as similar 2-amino-thiazole and 3(5)-amino-pyrazole derivatives have been developed and patented as antitumor agents . Furthermore, structurally related benzothiophene and benzisothiazole compounds are being studied for their activity against viral infections, including Hepatitis C (HCV), highlighting the versatility of this chemotype in infectious disease research . Its mechanism of action is likely multifaceted and target-dependent, potentially involving enzyme inhibition or modulation of key signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-23(2)17(16-13-27-19-11-6-5-8-14(16)19)12-22-21(24)15-9-7-10-18(25-3)20(15)26-4/h5-11,13,17H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAYOTDYSXCMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzamide core is shared with several analogs, but its substituents distinguish it:

Compound Name Core Structure Key Substituents Applications/Activities References
Target Compound Benzamide 1-Benzothiophen-3-yl, dimethylaminoethyl, 2,3-dimethoxy Hypothesized therapeutic potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxy-dimethylethyl (N,O-bidentate group) Metal-catalyzed C–H bond functionalization
Benzimidazole-benzamide (W1) Benzimidazole 2-(1H-Benzo[d]imidazol-2-ylthio)acetamido, 2,4-dinitrophenyl Antimicrobial, anticancer
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Benzamide Thiazolidine ring, 2-methoxyphenyl, 4-methyl Structural studies (X-ray confirmed)
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide Benzamide 4-Methylpiperazine, 4-dimethylaminophenyl Pharmacological interest (unspecified)

Key Differences and Implications

  • Benzothiophene vs. Piperazine (): The target compound’s benzothiophene group is more lipophilic and planar compared to the piperazine in its analog, which may influence binding to hydrophobic protein pockets or metabolic stability .
  • Dimethoxy vs.
  • Biological Activity: While benzimidazole derivatives () show antimicrobial/anticancer activity, the target compound’s benzothiophene and dimethylamino groups might target different pathways, such as kinase inhibition or CNS modulation .

Physicochemical Properties

  • Solubility: The dimethylamino group may improve water solubility relative to purely aromatic analogs (e.g., ) .

Q & A

Q. Table 1: Representative Synthesis Steps

StepReagents/ConditionsYieldReference
Benzothiophene coreH₂SO₄, 100°C65%
Dimethylaminoethyl additionDMF, 70°C, 12h58%
AmidationEDC, CH₃CN/H₂O, RT75%

Basic Question: How is the structural characterization of this compound validated?

Methodological Answer:
Validation relies on spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Assign peaks for benzothiophene (δ 7.2–7.8 ppm), dimethylaminoethyl (δ 2.3–2.7 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with target proteins) .

Advanced Question: What mechanistic insights explain its biological activity?

Methodological Answer:
The compound’s activity (e.g., anticancer) is hypothesized to involve:

  • Hydrophobic Binding : The benzothiophene moiety interacts with hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites) .
  • Solubility Enhancement : The dimethylaminoethyl group improves membrane permeability, critical for cellular uptake .
  • Target Modulation : Molecular docking studies suggest inhibition of pro-survival pathways (e.g., PI3K/Akt) via hydrogen bonding with the dimethoxybenzamide group .

Q. Table 2: Key Mechanistic Hypotheses

TargetInteraction TypeAssay UsedReference
PI3K KinaseHydrophobic + H-bondingDocking (AutoDock Vina)
Apoptosis ProteinsCaspase-3 activationFlow cytometry

Advanced Question: How can pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:
Optimization strategies include:

  • Solubility : Introduce polar substituents (e.g., hydroxyl groups) on the benzamide ring without compromising binding affinity .
  • Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
  • Half-Life Extension : PEGylation of the dimethylaminoethyl side chain to enhance plasma retention .

Advanced Question: How do structural modifications impact activity in SAR studies?

Methodological Answer:
Systematic substituent variation reveals:

  • Benzothiophene Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition but reduce solubility .
  • Dimethoxy Position : 2,3-Dimethoxy on benzamide improves target selectivity over 3,4-substituted analogs in kinase assays .
  • Side-Chain Length : Shorter alkyl chains (e.g., ethyl vs. propyl) increase cytotoxicity in MTT assays (IC₅₀: 1.2 μM vs. 3.8 μM) .

Advanced Question: How should researchers address contradictions between in vitro and in vivo data?

Methodological Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:

  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites altering efficacy .
  • Dose Adjustment : Optimize dosing regimens based on PK/PD modeling to account for bioavailability limitations .

Advanced Question: What methodologies are recommended for toxicological profiling?

Methodological Answer:

  • In Vitro Toxicity : Assess hepatotoxicity using HepG2 cell viability assays and mitochondrial membrane potential (JC-1 staining) .
  • Genotoxicity : Conduct Ames tests for mutagenicity and comet assays for DNA damage .
  • In Vivo Safety : Perform rodent studies with histopathology and serum biomarker analysis (ALT, AST) after 28-day repeated dosing .

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